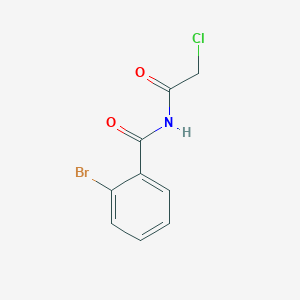

2-bromo-N-(2-chloroacetyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2-chloroacetyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO2/c10-7-4-2-1-3-6(7)9(14)12-8(13)5-11/h1-4H,5H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMARHYIKZSUVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies of 2 Bromo N 2 Chloroacetyl Benzamide

Synthetic Pathways to 2-bromo-N-(2-chloroacetyl)benzamide and Related Halogenated Benzamide (B126) Analogs

The creation of this compound and similar halogenated benzamides primarily involves several key types of reactions, including acylation, condensation, and nucleophilic substitution.

Acylation Reactions: Chloroacetylation of Benzamide Derivatives

The principal method for synthesizing N-acylbenzamides is through the acylation of a benzamide precursor. In the case of this compound, the synthesis starts with 2-bromobenzamide (B1207801), which is then acylated using chloroacetyl chloride. nih.govijcmas.com This reaction is a type of nucleophilic acyl substitution where the amino group of the benzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride. smolecule.com

The reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. smolecule.com The choice of base and solvent can be critical to the reaction's success, influencing yield and purity. For instance, in the synthesis of related compounds, potassium carbonate has been used as a base in chloroform, refluxing for several hours. nih.gov

A similar approach is the acylation of 2-aminobenzamide (B116534) with chloroacetyl chloride, which yields 2-[(chloroacetyl)amino]benzamide. This highlights the versatility of chloroacetylation in creating a range of N-substituted benzamides. The chloroacetyl group is particularly reactive, making the resulting molecule a useful intermediate for further chemical modifications through nucleophilic substitution.

Acylation Reactions: Bromoacetylation in Related Amino-Benzamide Systems

Bromoacetylation follows a similar chemical principle to chloroacetylation, with bromoacetyl bromide or bromoacetyl chloride used as the acylating agent. This method is employed to introduce a bromoacetyl group onto an amino-benzamide core. For example, the reaction of 2-amino-N-(5-chloropyridin-2-yl)benzamide with bromoacetyl bromide in the presence of a base like diisopropylethylamine results in the formation of 2-(bromoacetyl)amino-N-(5-chloropyridin-2-yl)benzamide. google.com

The bromoacetyl group, like the chloroacetyl group, is a potent electrophile. This reactivity allows the resulting bromoacetylated benzamide to readily undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. smolecule.com The choice between chloroacetylation and bromoacetylation can depend on the desired reactivity of the final product, with the bromoacetyl derivative generally being more reactive than its chloroacetyl counterpart.

Condensation Reactions in Benzamide Synthesis

Condensation reactions are fundamental to the initial synthesis of the benzamide core structure. One approach involves the reaction of a carboxylic acid with an amine. For instance, reacting a carboxylic acid with an amine in the presence of triphenyl phosphite (B83602) and pyridine (B92270) can form the amide bond through a nucleophilic acyl substitution mechanism. dcu.ie

More advanced, copper-catalyzed condensation reactions have been developed for the synthesis of quinazolinones from 2-bromobenzamides. These reactions can involve the coupling of 2-bromobenzamides with aldehydes and aqueous ammonia (B1221849). rsc.org The process is often a tandem reaction, initiated by amination followed by cyclocondensation. rsc.org Similarly, multicomponent cascade reactions involving 2-bromobenzamides, benzylic alcohols, and sodium azide (B81097) can produce quinazolinones through a series of condensation and redox steps. rsc.orgresearchgate.net While these examples lead to cyclic structures, the initial condensation steps are relevant to the formation of the fundamental benzamide linkage.

Nucleophilic Substitution Approaches Utilizing Halogenated Precursors

Nucleophilic substitution reactions are crucial in the synthesis of halogenated benzamides, both for introducing the halogen atoms onto the aromatic ring and for subsequent modifications. Organohalides are key precursors for these reactions. rsc.org

One strategy is the vicarious nucleophilic substitution (VNS) of hydrogen in nitroaromatics, which allows for the introduction of a substituent. organic-chemistry.org In the context of halogenated benzamides, a more direct approach is the halogenation of the benzamide itself. For example, ortho C-H halogenation of tertiary benzamides can be achieved using palladium catalysts. rsc.org

Furthermore, copper-catalyzed reactions can be used to perform nucleophilic substitutions on halogenated precursors. For instance, the synthesis of quinazolinones from 2-bromobenzamides can proceed via a copper-catalyzed azidation through a nucleophilic aromatic substitution (SNAr) reaction. rsc.orgresearchgate.net The halogen atom on the benzamide ring acts as a leaving group, allowing for the introduction of new functional groups.

Strategic Derivatization of the this compound Core

Once synthesized, the this compound molecule offers several sites for further chemical modification, enabling the creation of a diverse library of related compounds.

Modification of the Benzamide Ring System

The benzamide ring system of this compound can be modified through various reactions. The bromine atom on the aromatic ring is a key functional group that can be targeted for derivatization.

Copper-catalyzed reactions are particularly useful for modifying the benzamide ring. For example, tandem reactions of 2-bromobenzamides with aldehydes and aqueous ammonia can lead to the formation of quinazolinone scaffolds. rsc.org This demonstrates that the bromo-substituted benzamide can be a precursor to more complex heterocyclic systems. Similarly, multicomponent cascade reactions catalyzed by copper can transform 2-bromobenzamides into various quinazolinones. rsc.orgresearchgate.net These reactions often involve an initial nucleophilic substitution at the bromine-bearing carbon, followed by cyclization and other transformations.

The following table summarizes the key reaction types and their applications in the synthesis and derivatization of halogenated benzamides.

| Reaction Type | Precursors | Reagents | Products | Key Features |

| Chloroacetylation | 2-Bromobenzamide | Chloroacetyl chloride, Base | This compound | Introduces the reactive chloroacetyl group. nih.govijcmas.com |

| Bromoacetylation | Amino-benzamides | Bromoacetyl bromide, Base | Bromoacetylated benzamides | Results in a more reactive bromoacetyl derivative. google.com |

| Condensation | Carboxylic acids, Amines | Triphenyl phosphite, Pyridine | Benzamides | Forms the fundamental amide bond. dcu.ie |

| Copper-Catalyzed Condensation | 2-Bromobenzamides, Aldehydes, Ammonia | Copper catalyst | Quinazolinones | Tandem reaction leading to cyclic structures. rsc.org |

| Nucleophilic Aromatic Substitution | 2-Bromobenzamides, Sodium azide | Copper catalyst | Azido-benzamides | Substitution of the bromine atom on the ring. rsc.orgresearchgate.net |

Structural Variations on the N-Substituted Acetyl Moiety

The N-substituted acetyl moiety in this compound is a key site for structural diversification. The presence of a chlorine atom on the acetyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This versatility is critical for creating derivatives with tailored chemical properties.

The chloroacetyl group readily reacts with various nucleophiles, such as amines, thiols, and azides. For instance, the reaction of N-(chloroacetyl) amides with primary or secondary amines can yield N-glycylamide derivatives. Similarly, treatment with sulfur nucleophiles, like thiols or mercaptobenzimidazoles, results in the formation of sulfide-linked compounds. nih.gov These reactions typically proceed under basic conditions, which facilitate the displacement of the chloride ion. ijpras.com

Research into related chloroacetamide compounds demonstrates the breadth of possible modifications. For example, N-(2-(4-(4-(2-chloroacetyl) piperazin-1-yl) phenyl) -4-oxoquinazolin-3(4H) -yl) benzamide has been used as a precursor, where the chloroacetyl group is reacted with various anilines to produce a library of substituted phenylamino (B1219803) acetyl derivatives. ijpras.com Another study showed that a bis-chloroacetamide derivative could be reacted with different sulfur reagents, including 2-mercaptobenzothiazole, to form new bis-sulfide compounds. nih.gov These examples underscore the synthetic utility of the chloroacetyl group as a versatile electrophilic site for building molecular complexity.

The following table illustrates hypothetical structural variations on the N-substituted acetyl moiety of this compound based on established reactions of related chloroacetylamides.

Interactive Data Table: Potential Derivatives of this compound via Nucleophilic Substitution

| Nucleophile | Reagent Example | Resulting N-Substituent | Derivative Class |

|---|---|---|---|

| Amine | Aniline (B41778) | -NH-CO-CH₂-NH-Ph |

N-(phenylamino)acetyl |

| Thiol | Thiophenol | -NH-CO-CH₂-S-Ph |

N-(phenylthio)acetyl |

| Azide | Sodium Azide | -NH-CO-CH₂-N₃ |

N-(azidoacetyl) |

| Piperazine (B1678402) | Piperazine | -NH-CO-CH₂-(C₄H₈N₂)-H |

N-(piperazin-1-ylacetyl) |

| Mercapto-heterocycle | 2-Mercaptobenzimidazole | -NH-CO-CH₂-S-(C₇H₅N₂) |

N-(benzimidazol-2-ylthio)acetyl |

Advanced Synthetic Techniques and Catalysis in Halogenated Benzamide Chemistry

Modern synthetic chemistry increasingly relies on advanced techniques and optimized catalytic systems to improve reaction outcomes, reduce environmental impact, and access novel chemical space. The synthesis of halogenated benzamides and their derivatives benefits significantly from these innovations.

Ultrasound-Assisted Synthetic Approaches

The application of ultrasound irradiation (sonochemistry) in organic synthesis has emerged as a powerful green chemistry tool. sciforum.net Ultrasound enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This technique often leads to dramatically reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. nih.govsciforum.net

In the context of benzamide synthesis, ultrasound has been successfully employed. For example, the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives was significantly accelerated by using ultrasound. nih.govnih.gov While conventional refluxing required 8–10 hours, the ultrasound-assisted method completed the reaction in just 2 hours, demonstrating a substantial improvement in efficiency. sciforum.netnih.gov Similarly, ultrasound has been used in the copper-catalyzed synthesis of 1,2-disubstituted benzimidazoles from N-substituted 2-iodoanilines and benzamide derivatives. ingentaconnect.com These examples highlight the potential of ultrasound-assisted synthesis to be a valuable method for the efficient production of this compound and its subsequent derivatives, offering a cleaner and faster alternative to traditional synthetic protocols. sciforum.net

Catalyst Optimization for Enhanced Yields and Selectivity

Catalysis is fundamental to the synthesis of complex molecules from simpler precursors like halogenated benzamides. The choice of catalyst and the optimization of reaction conditions are crucial for maximizing product yield and achieving high selectivity. Both palladium- and copper-based catalytic systems are prominent in C-N and C-C bond-forming reactions involving aryl halides.

Copper-Catalyzed Reactions: Copper catalysts are widely used for the synthesis of nitrogen-containing heterocycles from ortho-halogenated benzamides. For instance, the synthesis of quinazolinones from 2-bromobenzamides can be achieved through copper-catalyzed tandem reactions. rsc.org One approach involves a multicomponent reaction with benzylic alcohols and sodium azide, where a copper catalyst facilitates the initial azidation of the 2-bromobenzamide. researchgate.netrsc.org Another method uses a CuI/4-hydroxy-L-proline system to couple N-substituted o-bromobenzamides with amides to form quinazolinones under mild conditions (80°C). organic-chemistry.org Optimization of the catalyst system, base, and solvent is key to the success of these transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for cross-coupling reactions. The synthesis of primary benzamides from aryl bromides can be accomplished in a one-pot manner using a palladium catalyst to mediate a cyanation and hydration sequence. rsc.org Palladium catalysis is also central to carbonylative syntheses, such as the formation of benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as a CO source. nih.gov Catalyst screening is a critical step in optimizing these reactions. For example, in the palladium-catalyzed synthesis of ortho-methylated benzamides, a screen of various phosphine (B1218219) ligands revealed that XantPhos, in combination with Pd(OAc)₂, gave the highest yield (89%). acs.org The optimization of catalyst loading, ligand type, base, and temperature is essential for achieving high efficiency and selectivity in these coupling reactions. beilstein-journals.org

The following table summarizes various optimized catalytic systems used in the synthesis of benzamide-related structures, illustrating the impact of catalyst and ligand choice on reaction outcomes.

Interactive Data Table: Optimized Catalytic Systems in Halogenated Benzamide Chemistry

| Reaction Type | Substrate | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Quinazolinone Synthesis | N-substituted o-bromobenzamide | CuI / 4-hydroxy-L-proline | Cs₂CO₃, DMF, 80°C | Good to Excellent | organic-chemistry.org |

| Quinazolinone Synthesis | 2-Bromobenzamide | Copper Catalyst | Aldehydes, aq. NH₃, Air | Efficient | rsc.org |

| ortho-Methylation | nih.govrsc.orgacs.org-Benzotriazin-4(3H)-one | Pd(OAc)₂ / XantPhos | DABAL-Me₃, Toluene, 80°C | 89% | acs.org |

| C-N Coupling | N-benzyl-4-bromo-1H-pyrrolo[2,3-b]pyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃, Dioxane, 100°C | High | beilstein-journals.org |

| Primary Benzamide Synthesis | Aryl Bromide | Palladium Catalyst | K₄[Fe(CN)₆], H₂O, 120°C | Moderate to Excellent | rsc.org |

Chemical Reactivity and Mechanistic Organic Transformations of 2 Bromo N 2 Chloroacetyl Benzamide

Reactivity of the Bromine Substituent on the Benzamide (B126) Ring

The bromine atom attached to the benzamide ring is a key site for synthetic modifications, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

While direct nucleophilic aromatic substitution on an unactivated aryl halide like 2-bromobenzamide (B1207801) is generally challenging, the reactivity can be enhanced under specific conditions or by the presence of activating groups. For instance, in related systems, intramolecular C-H amidation has been observed following an initial N-arylation step, suggesting the potential for the bromine to be displaced by a nitrogen nucleophile under catalytic conditions. researchgate.net

Potential for Cross-Coupling Reactions

The bromine atom on the benzamide ring is well-suited for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of 2-bromo-N-(2-chloroacetyl)benzamide.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form aryl-aryl bonds. mdpi.comchemie-brunschwig.ch In this context, this compound could react with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to yield a biphenyl (B1667301) derivative. mdpi.com This strategy has been successfully employed in the synthesis of various biologically active molecules. mdpi.com

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions are also plausible. These include:

Sonogashira Coupling: For the formation of a C(sp²)-C(sp) bond with a terminal alkyne. mdpi.com

Buchwald-Hartwig Amination: To form a C-N bond with an amine.

Ullmann Condensation: A copper-catalyzed reaction for forming C-N bonds, particularly with amine nucleophiles. researchgate.netmdpi.com

These cross-coupling reactions offer a versatile platform for introducing a wide array of substituents at the 2-position of the benzamide ring, thereby enabling the synthesis of a diverse library of compounds. For instance, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been developed to synthesize 3-(imino)isoindolin-1-ones. mdpi.com

Reactivity of the Chlorine Atom in the 2-chloroacetyl Moiety

The chlorine atom in the 2-chloroacetyl group is an electrophilic center, making it susceptible to attack by various nucleophiles. This reactivity is central to its role in forming new chemical bonds and constructing heterocyclic systems.

Electrophilic and Nucleophilic Interactions with Biological Reagents

The electrophilic nature of the carbon atom bearing the chlorine allows it to react with nucleophilic residues in biological macromolecules. This reactivity is a key aspect of its potential biological activity. For example, similar α-haloamides have been shown to react with nucleophiles in biological systems. pitt.edu

Cyclization Reactions Leading to Heterocyclic Scaffolds (e.g., Thiazole (B1198619) Formation)

The 2-chloroacetyl moiety is a versatile precursor for the synthesis of various heterocyclic rings. A prominent example is the Hantzsch thiazole synthesis, where the α-halo ketone (in this case, the chloroacetyl group) reacts with a thiourea (B124793) or thioamide to form a thiazole ring. This type of cyclization is a common strategy in medicinal chemistry for generating privileged scaffolds. For instance, the reaction of a 2-chloro-N-(substituted)acetamide with a thiourea derivative in the presence of a base can lead to the formation of thiazolidinedione derivatives. rsc.org

Furthermore, the chloroacetyl group can participate in other cyclization reactions. For example, reaction with an imine can lead to the formation of a β-lactam ring via a Staudinger cycloaddition. nih.govmdpi.com The reaction of N-[2-(2-chloroacetyl)phenyl]benzamides with sodium arenethiolates, followed by treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), can yield 3-(arylsulfanyl)quinolin-4(1H)-ones. researchgate.net

Amide Linkage Stability and Transformations

While the amide bond itself is relatively robust, its presence can influence the reactivity of the adjacent functional groups. The nitrogen atom's lone pair can be delocalized into the carbonyl group, affecting the electron density of the benzamide ring and the reactivity of the bromine substituent.

Intramolecular Cyclization and Rearrangement Processes in Analogous Systems

The structural framework of this compound, featuring a halogenated aromatic ring and a reactive N-acyl side chain, provides a template for various intramolecular reactions. While specific studies on the cyclization and rearrangement of this exact molecule are not extensively detailed, examining analogous systems offers significant insight into its potential chemical behavior.

One of the primary transformations anticipated for analogs is intramolecular cyclization to form heterocyclic structures, such as quinazolinones. For instance, derivatives of 2-iodobenzamide, a close analog of the bromo-variant, undergo copper-catalyzed intramolecular C-H amidation to yield quinazolinone derivatives. researchgate.net This process involves the formation of a new carbon-nitrogen bond, leading to a fused ring system. Similarly, N-(2-acylaryl)-amides can undergo intramolecular cyclization, known as the Camps reaction, to produce quinoline-4(1H)-ones. researchgate.net The reaction of N-[2-(2-chloroacetyl)phenyl]benzamides with sodium arenethiolates first yields an intermediate which can then be cyclized to form 3-(arylsulfanyl)quinolin-4(1H)-ones. researchgate.net Palladium-catalyzed intramolecular cyclizations are also a common strategy for forming six-membered rings in related systems. chemrxiv.org

Rearrangement reactions are also documented in analogous structures. A notable example is the unexpected rearrangement observed during the alkylation of 2-bromoaniline, the core amine of the title compound. nih.gov Under certain basic N-alkylation conditions, the bromine atom has been found to migrate from the ortho- (position 2) to the para- (position 4) position on the aryl ring. nih.gov This highlights the potential for halogen migration in this compound under specific reaction conditions. General rearrangement reactions, such as the Baeyer-Villiger oxidation which converts ketones to esters, or the Bamberger rearrangement of N-phenylhydroxylamines to aminophenols, illustrate the broad classes of structural reorganization that molecules with similar functional groups can undergo. wiley-vch.de

The table below summarizes key intramolecular reactions observed in systems analogous to this compound.

| Reaction Type | Analogous System | Catalyst/Conditions | Product | Reference |

| Intramolecular C-H Amidation | 2-Iodobenzamide derivatives | Copper catalysts | Quinazolinone derivatives | researchgate.net |

| Camps Cyclization | N-(2-acylaryl)-amides | Varies | Quinoline-4(1H)-ones | researchgate.net |

| Bromine Migration | 2-Bromoaniline | Basic N-alkylation conditions | 4-Bromoaniline derivative | nih.gov |

| Heck Cyclization | 'ene-yne' systems with bromo-vinyl aldehyde moiety | Pd(OAc)₂ | Substituted Cyclohexenols | chemrxiv.org |

Conformational Analysis and Intermolecular Interactions in Crystalline Structures (e.g., N–H⋯O Hydrogen Bonds, C–H⋯Cl and Br⋯Br Interactions)

The three-dimensional arrangement of molecules in the solid state is dictated by a combination of molecular conformation and intermolecular interactions. While the specific crystal structure of this compound is not publicly detailed, a comprehensive analysis can be inferred from its close structural analog, 2-bromo-N-(2-chlorophenyl)acetamide. researchgate.net

In the crystal structure of this analog, the conformation of the N–H bond is syn to the ortho-chloro substituent on the aniline (B41778) ring. researchgate.net Simultaneously, this N-H bond is oriented anti to both the carbonyl (C=O) group and the C-Br bond in the side chain. researchgate.net This specific spatial arrangement minimizes steric hindrance and influences the pattern of intermolecular bonding.

The study of other benzamide derivatives further supports the prevalence of these interaction types. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, often reveals that H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H contacts make the largest contributions to crystal packing. researchgate.net The formation of centrosymmetric dimers via pairs of N–H⋯O bonds is a common motif. researchgate.net The analysis of various functional crystalline materials confirms the importance of hydrogen bonding in creating stable motifs that direct the assembly of crystal structures. mdpi.com

The key intermolecular interactions and conformational details expected in the crystalline structure of this compound, based on its analogs, are summarized below.

| Interaction/Conformation Feature | Description | Observed in Analog | Reference |

| N–H⋯O Hydrogen Bond | Links molecules into chains along a crystallographic axis. | Yes | researchgate.net |

| C–H⋯Cl Interaction | Weak hydrogen bond that links molecular chains. | Yes | researchgate.net |

| Br⋯Br Interaction | A halogen-halogen interaction that contributes to the packing of molecular chains. | Yes | researchgate.net |

| N-H Bond Conformation | syn to the ortho-substituent on the phenyl ring and anti to the C=O and C-Br bonds. | Yes | researchgate.net |

| Common Packing Motifs | Formation of centrosymmetric dimers and molecular chains or columns. | Yes | researchgate.netresearchgate.net |

Structure Activity Relationship Sar Investigations of 2 Bromo N 2 Chloroacetyl Benzamide and Analogs

Impact of Halogenation (Bromine and Chlorine) on Biological Activity and Selectivity

Halogenation is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. mdpi.com The introduction of halogen atoms such as bromine and chlorine onto a molecular scaffold can significantly impact its lipophilicity, membrane permeability, and metabolic stability. mdpi.com In the context of 2-bromo-N-(2-chloroacetyl)benzamide, the presence of both bromine and chlorine is critical to its activity profile.

Research into various classes of compounds demonstrates the profound effect of halogenation. For instance, studies on peptoids (oligomers of N-substituted glycines) revealed a direct correlation between halogenation and increased antimicrobial activity. nih.govnih.gov A library of peptoids containing fluorine, chlorine, bromine, and iodine showed that fully halogenated versions had dramatically enhanced activity against Gram-positive bacteria like S. aureus. nih.gov Notably, the activity increased in the order of fluorine to iodine, suggesting that the size and polarizability of the halogen atom play a key role. nih.gov Short, brominated peptoid analogs exhibited a significant increase in activity (up to 32-fold against S. aureus and up to 64-fold against E. coli) compared to their non-halogenated counterparts. nih.govnih.gov This enhancement is linked to increased hydrophobicity and altered self-assembly properties conferred by the halogens. nih.gov

| Peptoid Structure | Halogen Substituent | Level of Substitution | Relative Activity Increase | Reference |

|---|---|---|---|---|

| 6-mer Peptoid | Fluorine | Full | Moderate | nih.gov |

| 6-mer Peptoid | Chlorine | Full | High | nih.gov |

| 6-mer Peptoid | Bromine | Full | Higher | nih.gov |

| 6-mer Peptoid | Iodine | Full | Highest | nih.gov |

| Short Analog | Bromine | - | Up to 32-fold | nih.gov |

Contribution of the N-(2-chloroacetyl) Substituent to Molecular Recognition Profiles

The N-(2-chloroacetyl) group is a key functional moiety that often acts as a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues in target proteins. mdpi.com This feature is central to the molecular recognition profile of this compound, suggesting a mechanism of action that may involve irreversible inhibition.

Studies involving peptide synthesis and modification have extensively used the N-terminal 2-chloroacetyl group to achieve spontaneous and selective macrocyclization. nih.govresearchgate.net This process occurs through an intramolecular SN2 reaction where the chloroacetyl group reacts with a downstream cysteine residue, forming a stable thioether bond. nih.govnih.gov This strategy is employed to create cyclic peptides with improved stability and cell permeability. nih.gov

The reactivity of the chloroacetyl group is a powerful tool in fragment-based drug discovery for designing targeted covalent inhibitors (TCIs). mdpi.com By incorporating this electrophilic warhead into a scaffold that has non-covalent affinity for a target, a highly specific and potent inhibitor can be developed. The chloroacetyl moiety is designed to react with a specific, proximate nucleophilic amino acid, such as cysteine, within the binding site. This covalent interaction can lead to prolonged or permanent inactivation of the protein, a desirable trait for certain therapeutic applications. Therefore, the N-(2-chloroacetyl) substituent is a primary driver of the compound's ability to engage in specific, covalent molecular recognition.

Role of the 2-bromobenzamide (B1207801) Core in Molecular Interactions

The 2-bromobenzamide core serves as the foundational scaffold for this compound, establishing the basic framework for molecular interactions. Benzamide (B126) derivatives are a common motif in medicinal chemistry, recognized for a wide range of pharmacological activities. walshmedicalmedia.com The core itself provides essential points of interaction: the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the benzene (B151609) ring can engage in hydrophobic and π-stacking interactions with protein targets. nih.gov

The positioning of the bromine atom at the ortho- (2-) position is particularly significant. This substitution influences the molecule's properties in two main ways:

Electronic Effects : The electron-withdrawing nature of the bromine atom alters the charge distribution of the aromatic ring, which can modulate binding affinity.

Steric Effects : The presence of a relatively bulky bromine atom adjacent to the amide linkage can create steric hindrance, forcing a specific torsional angle between the phenyl ring and the amide plane. This conformational constraint can be crucial for fitting into a specific binding pocket and can reduce the entropic penalty upon binding. nih.gov

A study of a related compound, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, which acts as a carbonic anhydrase inhibitor, highlights the potential interactions of a bromobenzamide moiety. nih.gov In that case, the molecule was observed to form multiple hydrogen bonds and hydrophobic interactions within the enzyme's active site, with the brominated ring participating in key contacts. nih.gov While this example features a 4-bromo substitution, it underscores the capability of the bromobenzamide scaffold to anchor a molecule within a protein's active site through a combination of specific and non-specific interactions.

Comparative Structure-Activity Analysis with Related Benzamide and Acetamide (B32628) Derivatives (e.g., N-phenylacetamide analogs, butanamide derivatives)

The biological activity of this compound can be contextualized by comparing its structure to other known active benzamide and acetamide derivatives. nih.gov Both scaffolds are prevalent in drug discovery, and subtle structural modifications can lead to significant changes in activity. nih.gov

A study on novel urease inhibitors combined a benzamide and acetamide pharmacophore, providing a direct comparison of related structures. nih.gov The SAR analysis of these N-(4-(N-substituted-sulfamoyl)phenyl)-2-(arylamino)benzamide and N-(4-(N-acetylsulfamoyl)phenyl)-2-(arylamino)acetamide derivatives showed that the nature of the substituents on both the benzamide/acetamide and the aryl rings greatly influenced inhibitory potency.

| Compound ID | Core Structure | Key Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Thiophenol (Standard) | - | - | 21.25 ± 1.15 | nih.gov |

| 10 | Acetamide | 2,6-dichlorophenyl | 1.53 ± 0.11 | nih.gov |

| 16 | Benzamide | 2,3-dimethylphenyl, 4-methylpyrimidin-2-yl | 0.86 ± 0.05 | nih.gov |

| 17 | Benzamide | 2,3-dimethylphenyl, 5-methylisoxazol-3-yl | 1.02 ± 0.08 | nih.gov |

Influence of Substituent Electronic and Steric Effects on Activity

The biological activity of benzamide derivatives is governed by a delicate balance of electronic and steric effects imposed by their substituents. nih.gov Quantitative structure-activity relationship (QSAR) studies have been instrumental in dissecting these contributions.

A Comparative Molecular Field Analysis (CoMFA) on a series of substituted benzamides with antiallergic properties revealed that steric effects were more influential than electrostatic effects in determining their activity. leidenuniv.nl This suggests that the size, shape, and spatial arrangement of substituents are paramount for achieving optimal interaction with the biological target.

Conversely, for a series of 3,5-disubstituted benzamide analogues acting as dual NK1/NK2 receptor antagonists, SAR analysis concluded that steric, electronic, and lipophilic characteristics were all crucial for activity at both receptors. nih.gov This highlights that the relative importance of these effects is highly dependent on the specific topology and chemical environment of the target protein's binding site.

The position of substituents is also a critical factor. Steric hindrance from an ortho-substituent can have a profound impact on the molecule's conformation. For example, an ortho-methoxy group on a benzamide ring can prevent the amide moiety from being coplanar with the benzene ring, which in turn affects its ability to form key interactions, such as intramolecular hydrogen bonds. nih.gov This is directly relevant to the this compound structure, where the ortho-bromo group is expected to enforce a non-planar conformation, pre-organizing the molecule for a specific binding mode. Theoretical studies using DFT calculations have also confirmed that both electronic factors (such as the stability of the highest occupied molecular orbital, HOMO) and steric clashes are key determinants of reactivity and selectivity in chemical transformations involving substituted aromatic compounds. researchgate.net

Molecular Interactions and Preclinical Biological Target Elucidation

Mechanisms of Action at the Molecular Level in Preclinical Models

The molecular basis for the biological activity of benzamide (B126) derivatives is rooted in their ability to interact with and modulate the function of various protein targets. These interactions are often highly specific and can lead to significant downstream cellular effects.

Benzamide derivatives have emerged as a versatile scaffold for the design of potent enzyme inhibitors. rsc.org Their chemical structure can be readily modified to achieve specificity and high affinity for the active sites of various enzymes. This has led to their investigation as inhibitors in a wide range of biological pathways. For instance, benzamide-containing compounds have been identified as valuable histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and are important targets in cancer therapy. nih.gov The ability of the benzamide group to chelate with metal ions, such as the zinc ion in the active site of HDACs, is a key feature of their inhibitory mechanism. nih.gov

The structural versatility of benzamides has enabled the development of inhibitors for a diverse array of specific enzymes.

Histone Deacetylase (HDAC) Inhibition : A significant body of research has focused on benzamide derivatives as HDAC inhibitors. nih.govacs.org These compounds are structurally distinct from other known HDAC inhibitors like trichostatin A. acs.org Structure-activity relationship studies have shown that a 2'-amino or hydroxy group on the benzanilide (B160483) moiety is crucial for inhibitory activity. acs.org The potency of these inhibitors can be influenced by factors such as the length of the molecule, with shorter molecules generally exhibiting stronger HDAC inhibition. tandfonline.comnih.gov Certain derivatives have shown IC₅₀ values in the low micromolar range, making them significantly more potent than standard inhibitors like sodium butyrate. acs.org

α-Glucosidase and α-Amylase Inhibition : Benzamide-based compounds have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion. nih.govmodares.ac.irnih.gov Inhibition of these enzymes is a key strategy in managing type 2 diabetes. Several benzamide derivatives of thiourea (B124793) and other related structures have demonstrated significantly lower IC₅₀ values compared to the standard drug, acarbose. nih.govnih.gov Kinetic studies have revealed both competitive and non-competitive modes of inhibition for different analogs. nih.govnih.govresearchgate.net

Carbonic Anhydrase IX (CAIX) Inhibition : CAIX is a tumor-associated enzyme that is overexpressed in many cancers and contributes to the acidic tumor microenvironment. benthamdirect.comnih.gov Benzamide-4-sulfonamides and related derivatives have been shown to be highly effective inhibitors of CAIX, with some compounds exhibiting inhibition constants (Kᵢ) in the low nanomolar and even subnanomolar ranges. benthamdirect.commdpi.comnih.gov Molecular docking studies suggest that these inhibitors interact with the catalytic zinc ion in the active site of the enzyme. benthamdirect.comnih.gov

DprE1 Inhibition : Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for new anti-tuberculosis drugs. bham.ac.ukacs.orgnih.gov Dinitrobenzamide (DNB) derivatives have been identified as potent inhibitors of DprE1. bham.ac.ukpreprints.org The mechanism often involves the reduction of a nitro group on the benzamide to a nitroso group, which then forms a covalent adduct with a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition. nih.govpreprints.orgpnas.org

Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and for treating pigmentation disorders. researchgate.netnih.gov N-Benzylbenzamides and other benzamide hybrids have been developed as potent tyrosinase inhibitors, with some derivatives showing IC₅₀ values in the low micromolar range. researchgate.netnih.gov Kinetic analyses have shown that these compounds can act as non-competitive inhibitors, forming an enzyme-inhibitor complex. rsc.orgresearchgate.net

A critical mechanism of action for some anti-cancer benzamides is the covalent modification of β-tubulin. nih.govelsevierpure.comnih.gov Through the use of a "clickable" benzamide probe, it was discovered that these compounds can irreversibly bind to β-tubulin. nih.govacs.org Further investigation revealed that these benzamides covalently modify the cysteine residue Cys239, which is located within the colchicine (B1669291) binding site of β-tubulin. nih.govelsevierpure.comacs.org This covalent modification disrupts microtubule dynamics, impairs their growth, and ultimately leads to cell cycle arrest at the G2/M phase and apoptosis. nih.govacs.org The anti-cancer potency of a series of benzamide analogs showed a strong correlation with their ability to bind to β-tubulin, confirming it as the functional target responsible for their cytotoxic activity. nih.govacs.org

Beyond enzyme inhibition, benzamide derivatives have been shown to modulate the function of various cell surface and nuclear receptors.

Metabotropic Glutamate (B1630785) Receptors (mGluRs) : Certain N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides act as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). acs.org Conversely, other aryl benzamide series have been identified as negative allosteric modulators (NAMs) of mGluR5, highlighting the scaffold's tunability. nih.gov

AMPA Receptors : Benzamide derivatives, tracing their origins to early nootropics, are known to be positive modulators of AMPA receptors, enhancing receptor-dependent currents. mdpi.com

Cannabinoid Receptors : Sulfamoyl benzamide compounds have been developed as modulators, including agonists, of cannabinoid receptors (CB1 and CB2), which are involved in pain, inflammation, and immune responses. google.com

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) : Novel benzamide derivatives have been designed to act as modulators, particularly antagonists, of the PPAR-gamma nuclear receptor, which has implications for cancer and metabolic diseases. google.com

Cellular Responses : The interaction of benzamides with their targets triggers significant cellular responses. For example, benzamides that target β-tubulin induce G2/M cell cycle arrest. acs.org HDAC inhibitors, through their regulation of gene expression, can promote apoptosis and inhibit angiogenesis. nih.gov

Preclinical Biological Activity Evaluation of Analogous Benzamides

The diverse molecular mechanisms of benzamide analogs translate into a wide range of preclinical biological activities, with anti-cancer effects being one of the most extensively evaluated.

A multitude of studies have demonstrated the potent anti-cancer activity of benzamide analogs across a wide variety of human cancer cell lines. Phenotypic screens initially identified benzamides with activity against small cell lung cancer (SCLC) cells. nih.gov Subsequent structure-activity relationship (SAR) studies on these analogs led to the identification of compounds with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range against murine SCLC cell lines. acs.org

The anti-proliferative effects of benzamide derivatives have been confirmed in numerous other cancer types. For instance, novel benzamide-based compounds have shown selective antiproliferative activity against breast cancer cell lines such as MCF-7 and T47D. tandfonline.com Similarly, benzamide sulfonamide derivatives have been evaluated against ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. semanticscholar.org Furthermore, potent inhibitors of carbonic anhydrase IX, which are based on a benzamide scaffold, have demonstrated significant growth inhibitory effects against the NCI-60 panel of human tumor cell lines. benthamdirect.comnih.gov The table below summarizes the anti-cancer activity of selected benzamide analogs in various cell-based assays.

Table 1: Anti-cancer Activity of Analogous Benzamides in Cell-Based Assays

| Compound/Derivative Class | Cancer Cell Line(s) | Measured Potency (e.g., IC₅₀, GI₅₀) | Reference(s) |

|---|---|---|---|

| Phenyl piperazine (B1678402) benzamide analogs | Murine Small Cell Lung Cancer (319N1) | IC₅₀ values ranging from 182 nM to >10 µM | nih.govacs.org |

| Benzamide-based HDAC inhibitors | Breast Cancer (MCF-7, T47D) | Potent antiproliferative activity noted | tandfonline.com |

| 3-(Phenylsulfonamido)benzamides | NCI-60 Human Tumor Cell Lines | Potent growth inhibitory effects observed | benthamdirect.com |

| 1,2,5-trisubstituted benzimidazoles | 60 human cancer cell lines (e.g., leukemia, melanoma, lung) | GI₅₀ values from 0.167 to 7.59 µM | d-nb.info |

| N-substituted tetrahydroisoquinoline benzamides | Breast Cancer (MDA-MB-231, MCF-7, SKBR-3) | IC₅₀ values 6-10-fold lower than Tamoxifen | google.com |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamides | Ovarian Cancer (A2780), Colon Cancer (HCT-116) | Activity evaluated via MTT assay | semanticscholar.org |

| Thiourea benzamide Pt(IV) and Cu(II) complexes | Prostate Cancer (PC3), Liver Cancer (HepG2) | Cytotoxicity evaluated via MTT assay | researchgate.net |

Antimicrobial Activity (e.g., antibacterial, antifungal)

There is no available scientific literature that has evaluated the antimicrobial, antibacterial, or antifungal properties of 2-bromo-N-(2-chloroacetyl)benzamide. Consequently, no data tables of research findings on its activity against microbial strains can be provided. While studies on other benzamide derivatives have reported antimicrobial effects, these findings are not directly applicable to the specific compound .

Anti-tubercular Activity

Similarly, no research has been published on the anti-tubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial species. Therefore, there are no research findings or data to present for this section. The anti-tubercular potential of various other benzamide-containing compounds has been explored, but this does not provide specific information for this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein or nucleic acid. This method evaluates the binding affinity and interaction patterns, offering a static snapshot of the most probable binding mode. For 2-bromo-N-(2-chloroacetyl)benzamide, docking simulations are instrumental in identifying potential biological targets and understanding the structural basis of its activity.

In a typical docking workflow, the three-dimensional structure of this compound is placed into the binding site of a target protein. An algorithm then samples a vast number of possible conformations and orientations of the ligand, scoring each based on a force field that approximates the binding free energy. These scores help rank potential poses and predict the strength of the interaction.

Key interactions often analyzed include:

Hydrogen Bonds: The amide group (-CONH-) in the compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Halogen Bonds: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact favorably with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic benzamide (B126) ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

For instance, studies on structurally related N-benzoylbenzamide derivatives have utilized molecular docking to explore their binding to specific enzymes. While specific docking studies for this compound are not widely published, the methodology would be directly applicable to screen it against various protein families, such as kinases, proteases, or transferases, to generate hypotheses about its mechanism of action.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static view of binding, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the stability and conformational changes of a ligand-protein complex in a simulated physiological environment.

Following a promising result from molecular docking, an MD simulation would be initiated using the predicted binding pose of this compound within its target protein. The entire system, including the protein, the ligand, and surrounding solvent molecules (typically water), is subjected to calculations based on Newton's laws of motion. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked.

Analysis of an MD trajectory for a this compound-protein complex would yield critical information on:

Binding Stability: Whether the ligand remains stably bound within the active site or if it dissociates.

Conformational Flexibility: How the ligand and the protein's binding site residues adapt to each other's presence.

Interaction Persistence: The duration and stability of key interactions (e.g., hydrogen bonds) identified in docking.

Solvent Effects: The role of water molecules in mediating or competing with the ligand-protein interactions.

This dynamic data is crucial for validating docking predictions and gaining a more realistic understanding of the binding event, which is essential for rational drug design.

Quantum Chemical Studies on Electronic Structure, Conformation, and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. These calculations are used to understand a compound's intrinsic properties, including its three-dimensional shape, electron distribution, and chemical reactivity, independent of a biological target.

For this compound, quantum chemical studies would focus on several key aspects:

Conformational Analysis: Determining the most stable geometric arrangement of the atoms in the molecule by calculating the energy of different rotational isomers (rotamers), particularly around the amide bond and the bonds connecting to the phenyl ring.

Electronic Properties: Calculating the distribution of electron density to identify electron-rich and electron-poor regions. This is visualized through molecular electrostatic potential (MEP) maps, which highlight areas prone to electrophilic or nucleophilic attack. The chloroacetyl group, for example, is an electrophilic site susceptible to reaction with nucleophiles.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps predict chemical reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

These fundamental calculations provide a basis for understanding not only how the molecule might interact with biological targets but also its potential for metabolic transformation.

In Silico Prediction of Pharmacokinetic-Relevant Molecular Properties

The potential of a molecule as a drug is not only determined by its binding affinity to a target (pharmacodynamics) but also by its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. In the early stages of drug discovery, these properties are often predicted using computational models to filter out compounds with unfavorable profiles. These predictions are based on the molecule's structure and physicochemical characteristics.

For this compound, several key molecular descriptors relevant to pharmacokinetics can be calculated. These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds.

| Molecular Property | Predicted Value for this compound | Pharmacokinetic Relevance |

|---|---|---|

| Molecular Weight (MW) | 276.53 g/mol | Influences size-dependent diffusion and absorption. (Typically <500 for good oral bioavailability) |

| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.0 (Calculated) | Measures lipophilicity, affecting solubility and membrane permeability. (Typically <5) |

| Hydrogen Bond Donors | 1 (from the amide N-H) | Influences solubility and membrane transport. (Typically ≤5) |

| Hydrogen Bond Acceptors | 2 (from the two C=O groups) | Influences solubility and membrane transport. (Typically ≤10) |

| Topological Polar Surface Area (TPSA) | ~49.3 Ų (Calculated) | Predicts membrane permeability; higher TPSA is associated with lower permeability. (Often <140 Ų) |

| Rotatable Bonds | 4 | Indicates molecular flexibility. (Typically ≤10) |

Based on these calculated properties, this compound generally fits within the parameters associated with favorable pharmacokinetic profiles, making it a viable candidate for further investigation.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) for Related Compound Classes

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are computational strategies used to understand the relationship between the chemical structures of a series of compounds and their biological activities.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features might include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative charges. For a class of compounds related to this compound, a pharmacophore model could be developed by aligning the active molecules and identifying their common chemical features. This model can then be used as a 3D query to screen large virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical model that correlates the variation in biological activity of a set of compounds with changes in their physicochemical properties or structural features (descriptors). For a series of benzamide or chloroacetamide analogs, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

For example, a QSAR study might find that:

Increasing the lipophilicity (LogP) of the substituent on the phenyl ring enhances activity up to a certain point.

The presence and position of a halogen atom (like bromine) are critical for binding.

The electrophilic nature of the chloroacetyl group is essential for covalent modification of a target, if that is the mechanism of action.

By including this compound in a dataset of related molecules, QSAR and pharmacophore models can elucidate the key structural requirements for a desired biological effect, thereby guiding the rational design of more potent and selective analogs.

Unable to Generate Article Due to Lack of Specific Information on "this compound"

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is insufficient specific information available for the chemical compound This compound to generate the requested article. The search did not yield specific research findings, data, or detailed applications that directly correspond to the outlined sections.

Extensive searches were conducted to find information regarding the use of "this compound" as a versatile synthetic building block, a chemical probe for target validation, a scaffold for designing bioactive molecules and enzyme inhibitors, or its role in the development of research tools. Unfortunately, no dedicated studies or detailed reports on this specific compound in these contexts could be located in the publicly accessible scientific literature.

While the broader class of benzamide derivatives is well-documented in chemical biology and drug discovery, with many compounds serving as important scaffolds and synthetic intermediates, this general information cannot be accurately attributed to the specific compound without dedicated research. To maintain scientific accuracy and adhere to the strict requirements of the request, no assumptions or extrapolations from related compounds will be made.

Therefore, the article focusing solely on the chemical compound "this compound" with the specified detailed outline cannot be produced at this time.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Diversification of the 2-bromo-N-(2-chloroacetyl)benzamide Scaffold

The future development of compounds based on the this compound structure hinges on the ability to generate diverse libraries of analogues for screening. Modern synthetic organic chemistry provides a powerful toolkit for this purpose. Novel methodologies are being explored to move beyond traditional two-step acylation processes, which can have limitations in yield and selectivity. researchgate.net

Key strategies for diversification include:

Metal-Catalyzed Cross-Coupling: The bromo-substituent on the benzamide (B126) ring is an ideal handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, vinyl, and amino groups at this position, systematically modifying the steric and electronic properties of the molecule.

C-H Activation: Direct functionalization of C-H bonds on the benzamide core is an increasingly powerful and atom-economical strategy. Palladium-catalyzed ortho-halogenation of primary benzamides is one such approach that offers regioselective installation of halogens. researchgate.net This could be adapted to introduce other functionalities directly, bypassing the need for pre-functionalized starting materials.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel increases efficiency, a critical factor for library synthesis. For instance, copper-catalyzed one-pot reactions have been used to synthesize quinazolinone derivatives from 2-iodobenzamides and various amines. researchgate.net Similar strategies could be developed starting from this compound.

Advanced Synthesis Techniques: Modern methods like ultrasound-assisted synthesis are being employed to accelerate reactions and improve yields, as demonstrated in the synthesis of related benzamide scaffolds. mdpi.comnih.gov This green chemistry approach can be valuable for the efficient production of derivative libraries.

A summary of potential synthetic strategies is presented in the table below.

| Methodology | Description | Potential Outcome for Diversification |

| Palladium/Copper Cross-Coupling | Replaces the bromine atom on the phenyl ring with various carbon or nitrogen-based functional groups. | Introduces a wide range of substituents (aryl, alkyl, etc.) to probe structure-activity relationships. |

| C-H Activation/Functionalization | Directly modifies other positions on the aromatic ring without prior halogenation. | Allows for novel substitution patterns and rapid access to new chemical space. |

| Knoevenagel Condensation | Involves the reaction of an active methylene (B1212753) group with a carbonyl, a technique used in synthesizing complex heterocyclic systems from benzamide precursors. mdpi.comrsc.org | Enables the attachment of complex side chains, such as thiazolidinedione moieties. |

| Staudinger Reaction | A [2+2] cycloaddition between a ketene (B1206846) and an imine, used to create β-lactam rings on related benzamide structures. mdpi.comnih.gov | Fuses new ring systems onto the core scaffold to create structurally distinct molecules. |

Advanced Mechanistic Studies to Fully Elucidate Molecular Interactions and Signaling Pathways

Understanding how this compound and its derivatives exert their biological effects is crucial for their rational development. The chloroacetyl group is a known electrophilic "warhead," capable of forming covalent bonds with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) on target proteins. acs.org This covalent and often irreversible binding can lead to potent and sustained biological activity.

Future mechanistic studies will likely focus on:

Covalent Target Identification: Employing chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) to identify the specific protein targets that are covalently modified by the compound within a cellular context.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to obtain high-resolution structures of the compound covalently bound to its protein target. This provides definitive proof of the binding site and the specific amino acid interactions, as has been done for other benzamides that target β-tubulin. nih.gov

Computational Modeling: Advanced molecular docking and density functional theory (DFT) calculations can predict binding modes and reaction mechanisms. bohrium.com These in silico methods can guide the design of analogues with improved affinity and selectivity. For example, modeling can predict how the compound interacts with an enzyme's active site, potentially blocking substrate access.

Pathway Analysis: Once a target is identified, downstream signaling pathway analysis using transcriptomics, proteomics, and metabolomics will be essential to understand the full cellular consequences of target engagement.

Research on similar benzamide compounds has shown they can possess anticancer properties through mechanisms like inducing apoptosis or acting as sensitizers for chemotherapy. A key area of investigation will be to determine if this compound operates through similar or novel pathways.

Integration with High-Throughput Screening Platforms for Identification of New Biological Targets

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds for biological activity. nih.gov The this compound scaffold is well-suited for inclusion in HTS campaigns due to its potential for diversification and its inherent reactivity.

Future efforts will likely involve:

Phenotypic Screening: Testing a library of diversified benzamide analogues in cell-based assays that measure a complex biological outcome (e.g., cancer cell death, inhibition of viral replication, modulation of inflammatory response). A phenotypic HTS was successfully used to identify a benzamide with activity against small cell lung cancer, which led to the ultimate identification of its molecular target. nih.gov

Target-Based Screening: Screening the library against specific, purified protein targets, often enzymes or receptors, to identify direct inhibitors or modulators.

Fragment-Based Screening: The core scaffold itself can be considered a "fragment." Because covalent fragments can effectively label proteins even with low initial binding affinity, they are excellent tools for identifying ligandable pockets on protein surfaces, including those previously considered "undruggable". acs.org

Advanced Assay Technologies: The integration of benzamide libraries with modern HTS assay formats, such as those based on fluorescence energy transfer or fluorescence polarization, will be critical for generating high-quality data efficiently. nih.gov

The ultimate goal is to use HTS as an unbiased tool to uncover novel biological activities and previously unknown molecular targets for this class of compounds.

Development of Next-Generation Chemical Probes Based on the this compound Structure

A chemical probe is a small molecule used to study and manipulate a biological target, requiring high potency and selectivity. nih.govnih.gov The this compound structure is an excellent starting point for creating next-generation chemical probes due to its covalent mechanism of action.

The development of such probes would involve synthetically modifying the parent structure to include:

A Reporter Tag: This could be a fluorescent dye (for microscopy), a biotin (B1667282) tag (for affinity purification and pull-down experiments), or a radioisotope.

A "Clickable" Handle: An alkyne or azide (B81097) group can be incorporated into the molecule. After the probe has bound to its cellular targets, a reporter tag can be attached via a highly efficient "click" chemistry reaction. This approach was used to design a clickable benzamide probe that identified β-tubulin as its target. nih.gov

These probes are indispensable tools for:

Target Validation: Confirming that engagement of a specific protein by the compound is responsible for the observed biological effect.

In-situ Target Engagement Studies: Using fluorescent probes to visualize where and when the probe binds to its target within a living cell.

Proteome-Wide Selectivity Profiling: Assessing how selectively the probe binds to its intended target versus other proteins in the cell. nih.gov

The creation of a high-quality, selective chemical probe from the this compound scaffold would be a significant step in validating its targets for potential therapeutic development. google.com

Multidisciplinary Approaches for Comprehensive Understanding of Halogenated Benzamide Chemistry and Biology

The full potential of this compound and related halogenated benzamides will only be realized through a deeply integrated, multidisciplinary research program. nih.gov This approach combines expertise from traditionally separate fields to create a synergistic workflow.

A comprehensive approach would integrate:

Synthetic Chemistry: To design and execute efficient routes for the synthesis of diverse compound libraries and sophisticated chemical probes. mdpi.com

Chemical Biology: To deploy these chemical tools in cellular and organismal models to probe biological function. nih.gov

Computational Chemistry: To provide predictive models for compound-protein interactions and guide rational design. bohrium.com

Proteomics and Mass Spectrometry: To identify the molecular targets of covalent probes on a proteome-wide scale. nih.gov

Structural Biology: To provide atomic-level snapshots of how these compounds interact with their validated targets.

Cell and Molecular Biology: To dissect the downstream biological consequences of target engagement and understand the compound's ultimate effect on the system.

By combining these approaches, researchers can move from an interesting chemical scaffold to a validated biological mechanism and, potentially, a starting point for new therapeutic agents. This multipronged strategy has proven effective in elucidating the mode of action for other novel benzamides and represents the future of research in this area. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.